molecular formula C4H8O3 B053867 1,3-Dioxan-5-ol CAS No. 4740-78-7

1,3-Dioxan-5-ol

Cat. No. B053867
CAS RN: 4740-78-7
M. Wt: 104.1 g/mol
InChI Key: VCKSNYNNVSOWEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Dioxan-5-ol and its derivatives has been explored through various methodologies. For instance, the in situ generation of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures, highlights the compound's significance in synthetic chemistry. These derivatives were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid, showcasing a method for generating these compounds more efficiently than previous stepwise procedures (M. Javad Poursharifi et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,3-Dioxan-5-ol and related compounds has been studied extensively, with research focusing on the stereochemistry and molecular configurations of these compounds. For example, the structure of cryptands based on 1,3-dioxane decorated 1,3,5-trisubstituted-benzene building blocks was investigated through single crystal X-ray diffraction, NMR, and MS, emphasizing the role of 1,3-dioxane units in ensuring the preorganization of the substrate for macrocyclization reactions (M. Cîrcu et al., 2013).

Chemical Reactions and Properties

The chemical properties of 1,3-Dioxans, including 1,3-Dioxan-5-ol, have been extensively reviewed, with a focus on their thermal and catalytic reactions, hydrolysis, alcoholysis, and interactions with derivatives of carboxylic acids. The mechanisms of various reactions involving 1,3-dioxans have been discussed, providing valuable insights into their reactivity and potential applications in chemical synthesis (I. Ap'ok et al., 1969).

Physical Properties Analysis

1,3-Dioxan-5-ol is known for its physical properties, including a density of 1.191 g mL−1, boiling point of 193.8 °C, and being a colorless oil. Its solubility in water, methanol, dichloromethane, chloroform, DMSO, and ethyl acetate makes it a versatile solvent for various chemical reactions. Additionally, safety precautions due to its acute oral toxicity and hygroscopic nature highlight the importance of proper handling and storage conditions for this compound (J. Mousseau, 2013).

Chemical Properties Analysis

The exploration of 1,3-Dioxan-5-ol's chemical properties extends to its role in the synthesis of other organic compounds. For example, the first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions demonstrates the compound's utility as a precursor for creating complex structures, thereby underscoring its valuable chemical properties (M. Javad Poursharifi et al., 2019).

Scientific Research Applications

  • Catalytic Condensation and Precursor for 1,3-Propanediol Derivatives : 1,3-Dioxan-5-ol is used in acid-catalysed condensation reactions with aldehydes like benzaldehyde, formaldehyde, and acetone. These reactions, often using heterogeneous catalysts, produce mixtures of 1,3-dioxan-5-ols and related compounds, which are of interest as precursors for 1,3-propanediol derivatives, potential novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Rotational Barriers Study : 1,3-Dioxan-5-ol has been used in molecular orbital (MO) studies to understand the nature of bifurcated hydrogen bonds and rotational barriers in molecules. Such studies help in comprehending molecular conformations and interactions (Andrés, Pascual, & Silla, 1984).

  • Conformational Analysis in the Presence of Metal Ions and Salts : 1,3-Dioxan-5-ol derivatives are used to evaluate fundamental phenomena like attractive and repulsive gauche effects, electrostatic interactions, and stereoelectronic effects in the presence of various metal ions and salts. This is crucial for understanding biomolecular properties in vivo (Juaristi et al., 2003).

  • Chemical Properties and Reactions : Extensive studies on the chemical properties of 1,3-dioxans, including 1,3-Dioxan-5-ol, have detailed their thermal and catalytic reactions, preparation of various 1,3-bifunctional aliphatic compounds, and interactions with carboxylic acids and inorganic compounds (Ap'ok et al., 1969).

  • Mesomorphic Properties in Liquid Crystals : Research on fluorinated 1,3-dioxans, including 1,3-Dioxan-5-ol derivatives, has shown their utility in creating nematic mesogens for liquid crystals. Fluorination in these compounds affects their melting and clearing points and their phase range (Li & Wen, 2001).

  • Polymerization Studies : 1,3-Dioxan-5-ol has also been used in polymerization studies. For example, it's involved in the study of the monomer-polymer equilibrium of 1,3-dioxepan, a process that involves cyclic oligomers and polymers formed through a ring-expansion mechanism (Plesch & Westermann, 1969).

  • Enantioselective Syntheses : Research has also focused on the enantioselective synthesis of compounds from 1,3-Dioxan-5-yl diazoacetates, demonstrating its utility in producing diastereoselective and enantioselective carbon-hydrogen insertion reactions (Doyle et al., 1999).

Safety And Hazards

1,3-Dioxan-5-ol is a flammable material and can cause irritation to the skin, eyes, and respiratory system . Contact with strong oxidants can cause it to burn . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

1,3-dioxan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKSNYNNVSOWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197128
Record name Glycerol formal, alpha,alpha'
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxan-5-ol

CAS RN

4740-78-7
Record name 1,3-Dioxan-5-ol
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Record name Glycerol formal, alpha,alpha'
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Record name Glycerol formal, alpha,alpha'
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Record name 1,3-dioxan-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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